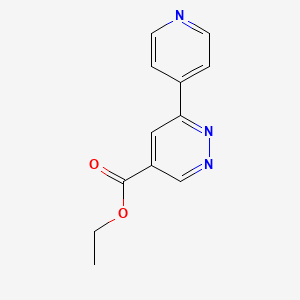

Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-pyridin-4-ylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-17-12(16)10-7-11(15-14-8-10)9-3-5-13-6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEHFEGABYPJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

In more complex heterocyclic systems, such as imidazo[1,2-a]pyridine derivatives, palladium-catalyzed cross-coupling has been employed to attach pyridinyl groups:

- Aryl halides (e.g., bromopyridines) are coupled with pyridazine or related heterocycles using Pd2(dba)3 and XantPhos as catalysts in the presence of t-BuONa base in toluene at elevated temperatures (around 110 °C).

- This method allows for the selective installation of the pyridin-4-yl substituent on the heterocyclic core.

This strategy can be adapted for this compound synthesis by starting from halogenated pyridazine esters.

Esterification via Coupling Agents

Esterification of the pyridazine-4-carboxylic acid can be achieved by:

- Reacting the acid with ethanol in the presence of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and catalytic 4-(dimethylamino)pyridine (DMAP).

- This method is mild and effective for preparing ethyl esters from carboxylic acids.

Summary Data Table of Preparation Methods

Detailed Research Findings and Notes

Hydrazinolysis is a critical step enabling the transformation of ethyl esters into hydrazides, which serve as precursors for pyridazine ring formation. Spectral analysis (e.g., NMR) confirms the presence of NH2 and NH groups indicative of hydrazide formation.

Cyclization reactions using acetic anhydride or propionic anhydride under reflux conditions facilitate ring closure and heterocycle formation. These conditions are generally mild and provide good yields.

Palladium-catalyzed coupling reactions require careful control of catalyst loading, base, and temperature to achieve selective substitution on the pyridazine ring without side reactions. The use of bulky phosphine ligands like XantPhos improves catalyst stability and selectivity.

Esterification via carbodiimide coupling is preferred over direct acid-alcohol condensation due to milder conditions and higher yields. The presence of catalytic DMAP accelerates the reaction and reduces side-product formation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Pyridazine-4-carboxylic acid derivatives.

Reduction Products: Pyridazine-4-amine derivatives.

Substitution Products: Derivatives with different functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

- The pyridin-4-yl group in the target compound may enhance solubility in polar solvents compared to p-tolyl or chlorinated analogs.

Biological Activity

Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial, antifungal, and anti-inflammatory activities, supported by various studies and case analyses.

Chemical Structure and Properties

This compound features a pyridazine ring fused with a pyridine ring, contributing to its unique chemical stability and reactivity. The presence of these heterocycles enhances its biological activity compared to simpler structures.

Biological Activities

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that compounds with similar structures can inhibit various bacterial strains and fungi, suggesting a broad-spectrum potential for this compound .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, which are crucial in treating conditions like fibrosis and other inflammatory diseases. Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.09 to 0.54 μM, indicating strong antibacterial potential .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of similar pyridazine compounds revealed that they could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may share similar pathways, potentially providing therapeutic benefits in inflammatory conditions .

Research Findings Summary Table

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within pathogens or inflammatory pathways. The structural features allow it to engage in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to target proteins or enzymes involved in disease processes .

Q & A

Q. Basic

- Solubility : Use co-solvents (e.g., 10% PEG-400 in PBS) for hydrophobic pyridazine derivatives .

- pH stability : Ester hydrolysis occurs above pH 7.4; buffer selection (e.g., phosphate vs. Tris) impacts degradation rates .

How can structural analogs inform SAR studies for this compound?

Advanced

Compare with:

- Ethyl 6-methoxypyridazine-4-carboxylate : Lower logP improves aqueous solubility but reduces membrane permeability .

- Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate : Chlorine enhances halogen bonding with target proteins (e.g., kinases) .

Table 2: Key SAR Trends in Pyridazine Derivatives

| Substituent | Bioactivity Impact | Reference |

|---|---|---|

| Pyridin-4-yl (C-6) | Enhances π-π stacking with aromatic residues | |

| Ester (C-4) | Modulates metabolic stability |

What experimental protocols validate target engagement in enzyme inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.